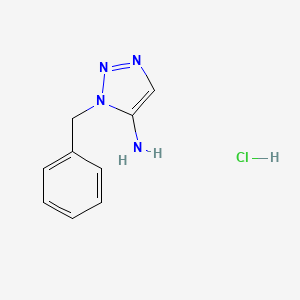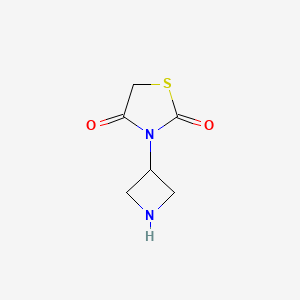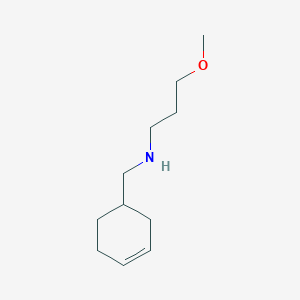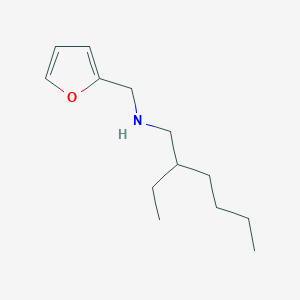
7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one is a heterocyclic compound that belongs to the benzothiazepine family. This compound is characterized by a bicyclic structure that includes a benzene ring fused with a thiazepine ring. The presence of an amino group at the 7th position and an ethyl group at the 4th position adds to its unique chemical properties. Benzothiazepines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the careful selection of solvents, reagents, and catalysts, as well as the control of temperature and reaction time. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Amino-4-ethyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-3-one is unique due to its specific substitution pattern and the presence of both an amino and an ethyl group. This combination of functional groups contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
7-amino-4-ethyl-5H-1,4-benzothiazepin-3-one |
InChI |
InChI=1S/C11H14N2OS/c1-2-13-6-8-5-9(12)3-4-10(8)15-7-11(13)14/h3-5H,2,6-7,12H2,1H3 |
InChI Key |
WJEFUIBUNQXYHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C=CC(=C2)N)SCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol](/img/structure/B13240711.png)


![3,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B13240733.png)
![1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13240741.png)

![1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13240745.png)



![2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13240783.png)

![2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13240801.png)

